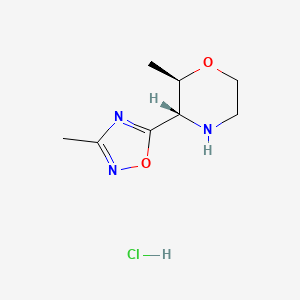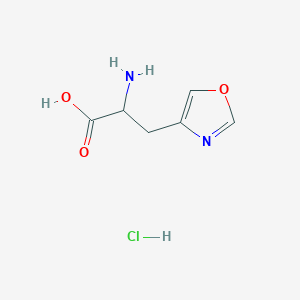
Ethyl 4-((2,4-dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((2,4-dioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-yl)amino)benzoate is a chemical compound with the molecular formula C19H15F3N2O4S . It has an average mass of 424.394 Da and a mono-isotopic mass of 424.070465 Da . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine ring, which is a heterocyclic compound that contains sulfur and nitrogen . The compound also contains a trifluoromethyl group, which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .Scientific Research Applications
Applications in Environmental Monitoring
Parabens, structurally related to the query compound due to their ester and aromatic components, are widely used as preservatives. Their environmental fate, including biodegradability and persistence, has been studied to assess potential ecological impacts. For instance, research on the occurrence, fate, and behavior of parabens in aquatic environments indicates their ubiquitous presence due to continuous introduction from consumer products, highlighting concerns about emerging contaminants (Haman et al., 2015).
Potential for Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This suggests that compounds with similar structures could serve as templates for developing therapeutic agents targeting oxidative stress and inflammation-related conditions (Raut et al., 2020).
Insights into Carcinogen Metabolites
Studying human urinary carcinogen metabolites provides valuable insights into tobacco and cancer links. Such research emphasizes the importance of analyzing metabolites for understanding exposure risks and developing preventive strategies against tobacco-related cancers (Hecht, 2002).
Drug Stability and Degradation Pathways
The stability and degradation pathways of pharmaceutical compounds, such as nitisinone, under various conditions have been thoroughly investigated using techniques like LC-MS/MS. Understanding the stability and identifying degradation products are crucial for assessing the safety and efficacy of medications (Barchańska et al., 2019).
Exploration of Antioxidant Capacity Assays
Investigations into the ABTS/PP decolorization assay shed light on the pathways of antioxidant capacity, revealing specific reactions that may bias comparisons between antioxidants. Such assays are instrumental for evaluating the antioxidant potential of new compounds, including those structurally related to the query compound (Ilyasov et al., 2020).
properties
IUPAC Name |
ethyl 4-[[2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c1-2-28-17(26)11-6-8-13(9-7-11)23-15-16(25)24(18(27)29-15)14-5-3-4-12(10-14)19(20,21)22/h3-10,15,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDZOUGNLCAOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2512651.png)

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/no-structure.png)




